molecular formula C8H13N3 B2907260 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-37-0

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B2907260
CAS No.: 4875-37-0
M. Wt: 151.213
InChI Key: ABLIGOLVLVMYKT-UHFFFAOYSA-N
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Patent
US09066946B2

Procedure details

A solution of histamine (500 mg, 4.5 mmol) and acetone (3.3 mL, 45 mmol) in AcOH (3 mL) was heated at 100° C. overnight. The crude reaction mixture was concentrated and purified on 16 g SiO2 column with 0-80% NH3/MeOH CH2Cl2 to give the desired compound (543 mg, 80%). MS (ESI): mass calcd. for C8H13N3, 151.1. m/z found, 152.2 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.44 (s, 1H), 3.16 (t, J=5.7 Hz, 2H), 2.61 (t, J=5.7 Hz, 2H), 1.43 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[N:8]=[CH:7][NH:6][CH:5]=1.[CH3:9][C:10]([CH3:12])=O>CC(O)=O>[CH3:9][C:10]1([CH3:12])[C:5]2[N:6]=[CH:7][NH:8][C:4]=2[CH2:3][CH2:2][NH:1]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NCCC1=CNC=N1
Name
Quantity
3.3 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified on 16 g SiO2 column with 0-80% NH3/MeOH CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CC1(NCCC2=C1N=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 543 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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